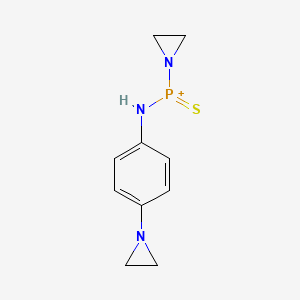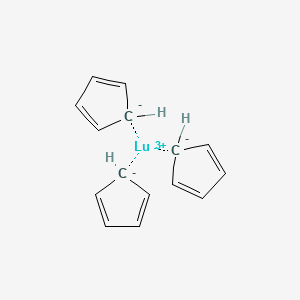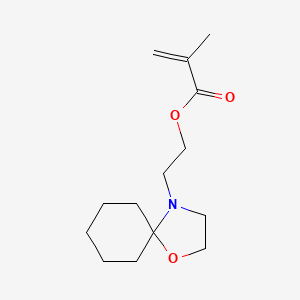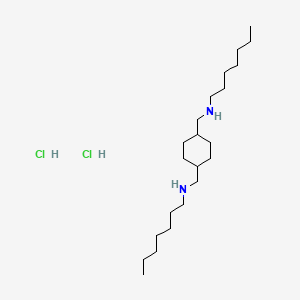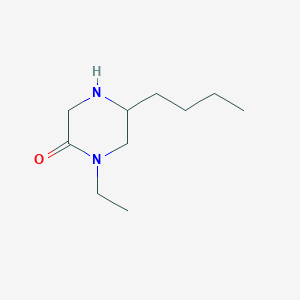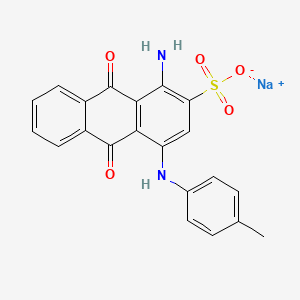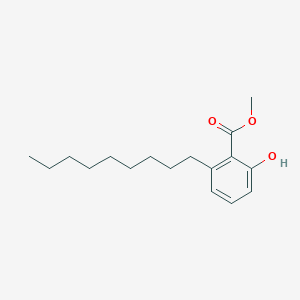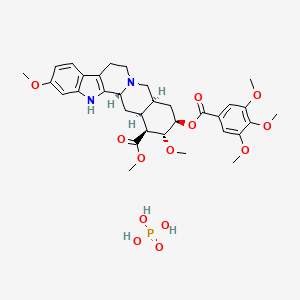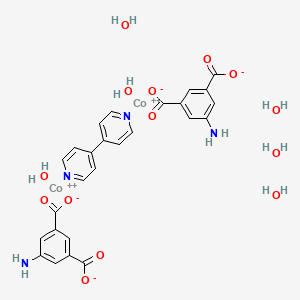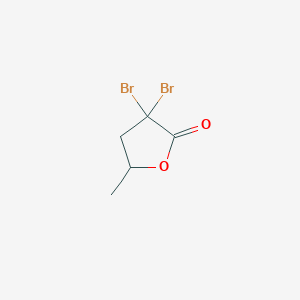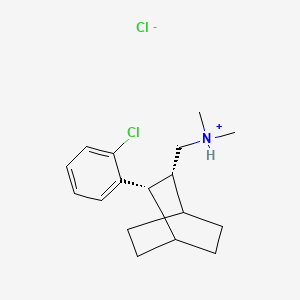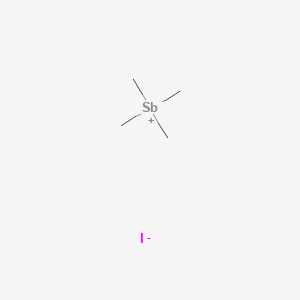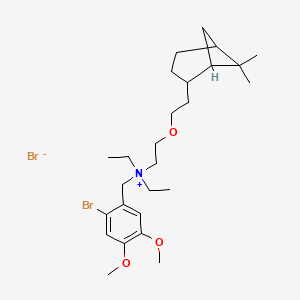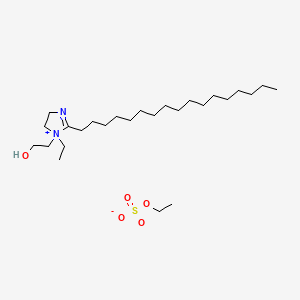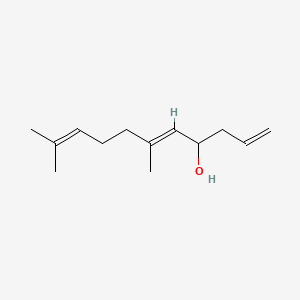
6,10-Dimethylundeca-1,5,9-trien-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,10-Dimethylundeca-1,5,9-trien-4-ol is an organic compound with the molecular formula C13H22O. It is a triene alcohol, characterized by three double bonds and a hydroxyl group. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6,10-Dimethylundeca-1,5,9-trien-4-ol can be synthesized through several methods. One common approach involves the oxidation-reduction reaction of diethyl hexanedioate . The reaction conditions typically include the use of specific catalysts and controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and continuous flow reactors are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
6,10-Dimethylundeca-1,5,9-trien-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: The addition of hydrogen or removal of oxygen, typically leading to the formation of alcohols or alkanes.
Substitution: Replacement of one functional group with another, which can lead to a variety of products depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce saturated alcohols .
Wissenschaftliche Forschungsanwendungen
6,10-Dimethylundeca-1,5,9-trien-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 6,10-Dimethylundeca-1,5,9-trien-4-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, interact with cellular receptors, and influence gene expression. These interactions can lead to various biological responses, such as antimicrobial activity or antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
6,10-Dimethylundeca-1,5,9-trien-4-ol can be compared with other similar compounds, such as:
6,10-Dimethylundeca-3,5,9-trien-2-one: This compound has a similar structure but differs in the position of the double bonds and the presence of a ketone group.
6,10-Dimethylundeca-1,9-dien-4-ol: This compound has two double bonds instead of three and a similar hydroxyl group
The uniqueness of this compound lies in its specific arrangement of double bonds and functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
28897-20-3 |
|---|---|
Molekularformel |
C13H22O |
Molekulargewicht |
194.31 g/mol |
IUPAC-Name |
(5E)-6,10-dimethylundeca-1,5,9-trien-4-ol |
InChI |
InChI=1S/C13H22O/c1-5-7-13(14)10-12(4)9-6-8-11(2)3/h5,8,10,13-14H,1,6-7,9H2,2-4H3/b12-10+ |
InChI-Schlüssel |
BGAGVDYLLDRYCL-ZRDIBKRKSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/C(CC=C)O)/C)C |
Kanonische SMILES |
CC(=CCCC(=CC(CC=C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


